molecular formula C13H11NO6S3 B2793232 (Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 853903-61-4

(Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No. B2793232
CAS RN: 853903-61-4
M. Wt: 373.41
InChI Key: XIPYOAWMPPCVRR-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid, also known as OTZ, is a thiazolidine derivative that has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid in lab experiments is its relatively low toxicity, making it a safe compound to work with. Additionally, (Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using (Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental conditions.

Future Directions

There are numerous future directions for research on (Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid. One potential area of research is the development of novel (Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully elucidate the mechanisms of action of (Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid, which may lead to the development of more targeted therapeutic interventions. Finally, clinical trials are needed to determine the safety and efficacy of (Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid in humans, which may lead to its eventual use as a therapeutic agent.

Synthesis Methods

(Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with ethyl acetoacetate, followed by the addition of sulfur and the subsequent reaction with 4-chlorobenzaldehyde. The resulting compound is then treated with sodium hydroxide to yield the final product.

Scientific Research Applications

(Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, (Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid has been shown to have antioxidant properties, which may make it useful in preventing or treating oxidative stress-related conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, (Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid has been shown to have anticancer properties, making it a potential treatment for various types of cancer.

properties

IUPAC Name

4-[(Z)-[4-oxo-2-sulfanylidene-3-(2-sulfoethyl)-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S3/c15-11-10(7-8-1-3-9(4-2-8)12(16)17)22-13(21)14(11)5-6-23(18,19)20/h1-4,7H,5-6H2,(H,16,17)(H,18,19,20)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPYOAWMPPCVRR-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((4-oxo-3-(2-sulfoethyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

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